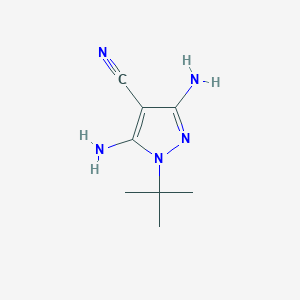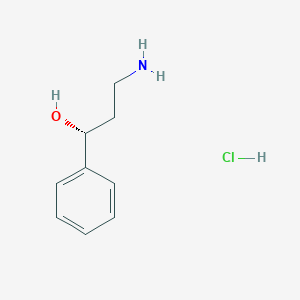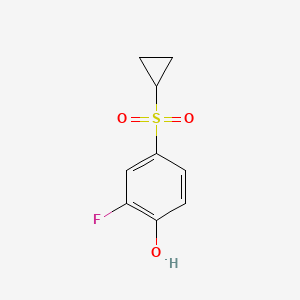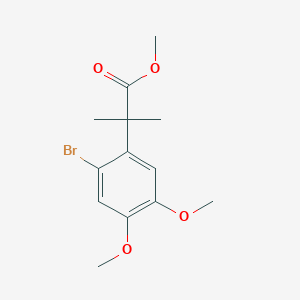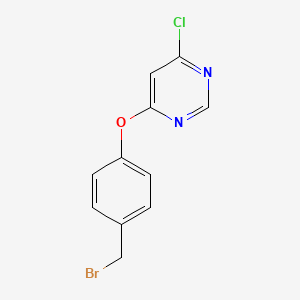
4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine is an organic compound with significant interest in various fields of scientific research This compound features a bromomethyl group attached to a phenoxy ring, which is further connected to a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and 6-chloropyrimidine.
Formation of 4-(Hydroxymethyl)phenoxy Intermediate: The hydroxyl group of 4-hydroxybenzaldehyde is first protected, followed by a bromination reaction to introduce the bromomethyl group.
Coupling Reaction: The bromomethyl intermediate is then reacted with 6-chloropyrimidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the coupling reaction while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenoxy ring can participate in oxidation reactions, potentially forming quinone derivatives. Reduction reactions can also modify the pyrimidine ring.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura or Heck coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Cross-Coupling: Palladium catalysts, along with boronic acids or alkenes, are employed under inert atmosphere conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can range from azides to ethers.
Oxidation Products: Quinone derivatives.
Coupling Products: Various biaryl or styrene derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it a valuable building block.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of both bromomethyl and chloropyrimidine groups allows for interactions with biological targets, making it a candidate for drug development, particularly in the design of kinase inhibitors or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism by which 4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the chloropyrimidine moiety can engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)phenol: Similar in structure but lacks the chloropyrimidine group.
6-Chloro-4-phenoxypyrimidine: Contains the chloropyrimidine moiety but lacks the bromomethyl group.
4-(4-Chlorophenoxy)-6-chloropyrimidine: Similar but with a chlorophenoxy group instead of bromomethyl.
Uniqueness
4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine is unique due to the combination of the bromomethyl and chloropyrimidine groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H8BrClN2O |
|---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
4-[4-(bromomethyl)phenoxy]-6-chloropyrimidine |
InChI |
InChI=1S/C11H8BrClN2O/c12-6-8-1-3-9(4-2-8)16-11-5-10(13)14-7-15-11/h1-5,7H,6H2 |
InChI Key |
BLHMTBFPMYQNKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



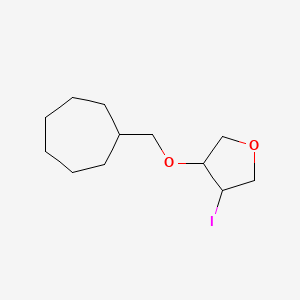
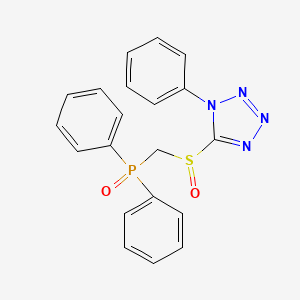

![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)
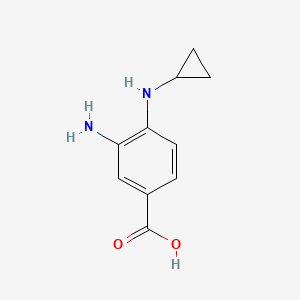
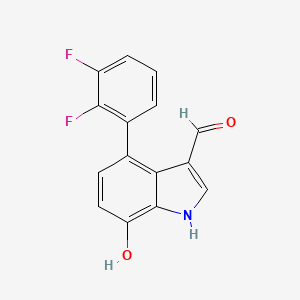
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)
